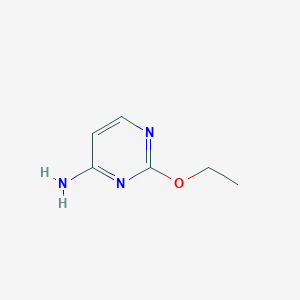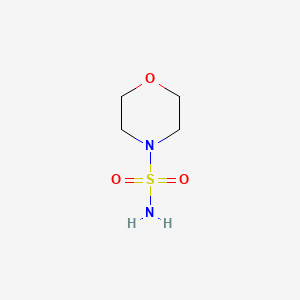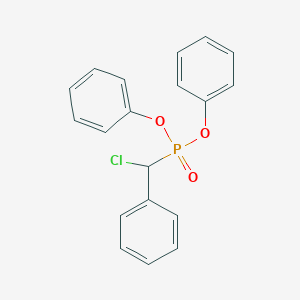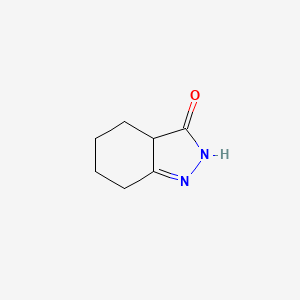
N-(4-((Phenylimino)methyl)benzylidene)aniline
Descripción general
Descripción
N-(4-((Phenylimino)methyl)benzylidene)aniline is a Schiff base compound, characterized by the presence of an imine group (-C=N-) formed by the condensation of an aromatic aldehyde and an aromatic amine. Schiff bases are known for their versatility and have been extensively studied for their applications in various fields, including chemistry, biology, and materials science .
Mecanismo De Acción
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds often work by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as the modulation of cellular processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a broad range of activities, including antibacterial, antifungal, and antioxidant activities .
Action Environment
The action, efficacy, and stability of N-(4-((Phenylimino)methyl)benzylidene)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Análisis Bioquímico
Biochemical Properties
N-(4-((Phenylimino)methyl)benzylidene)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, often acting as an inhibitor. For instance, it has been shown to inhibit the activity of certain oxidoreductases and hydrolases, which are crucial in metabolic pathways . The interaction typically involves the imine group of the compound forming a reversible covalent bond with the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . Additionally, it affects gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming Schiff base complexes that inhibit enzyme activity. This binding can lead to the inhibition of key metabolic enzymes, disrupting cellular metabolism and leading to cell death . Furthermore, the compound can interact with DNA, causing structural changes that affect gene expression and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage, due to the accumulation of the compound and its metabolites. Threshold effects are observed, where a small increase in dosage can lead to a significant increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and disrupted energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to transport proteins, facilitating its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the mitochondria and nucleus . In the mitochondria, it affects the electron transport chain, leading to increased ROS production and mitochondrial dysfunction. In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and cell cycle progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Phenylimino)methyl)benzylidene)aniline typically involves the condensation reaction between 4-aminobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of Schiff bases like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides and quinones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(4-((Phenylimino)methyl)benzylidene)aniline has been widely studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug design and development as a pharmacophore for various therapeutic agents.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
Comparación Con Compuestos Similares
- N-(3-methoxy-4-((2-methoxy-4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine
- N-(3-ethyl-4-((2-ethyl-4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine
Comparison: N-(4-((Phenylimino)methyl)benzylidene)aniline is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUFEVKENAHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14326-69-3 | |
| Record name | N-(4-((Phenylimino)methyl)benzylidene)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014326693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-TEREPHTHALYLIDENEDIANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)











